1-(pyridin-2-yl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
1202402-92-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-pyridin-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H11NO/c11-9(5-3-6-9)8-4-1-2-7-10-8/h1-2,4,7,11H,3,5-6H2 |
InChI Key |
KMJZWCDFXHFBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyridin 2 Yl Cyclobutan 1 Ol and Analogues
Direct Synthesis Approaches
Direct methods for synthesizing 1-(pyridin-2-yl)cyclobutan-1-ol typically involve the formation of the key carbon-carbon bond between the pyridine (B92270) and cyclobutane (B1203170) moieties or the construction of the cyclobutane ring itself in the presence of the pyridine group.
Organometallic Reagent Mediated Cyclization Reactions
One of the most classic and effective methods for creating tertiary alcohols is the addition of an organometallic reagent to a ketone. In the context of this compound, this involves the reaction of a pyridinyl organometallic species with cyclobutanone (B123998), or conversely, a cyclobutyl organometallic reagent with a pyridinyl ketone.
Organolithium reagents are powerful nucleophiles used for such transformations. masterorganicchemistry.comfiveable.me For instance, 2-lithiopyridine, which can be generated from 2-halopyridines, can act as a nucleophile that attacks the electrophilic carbonyl carbon of cyclobutanone. fiveable.me This addition reaction forms a lithium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol, this compound. masterorganicchemistry.com
Similarly, Grignard reagents (organomagnesium halides) are widely employed. The reaction would involve preparing a pyridinyl Grignard reagent, such as 2-pyridylmagnesium bromide, and reacting it with cyclobutanone. masterorganicchemistry.com Research into the addition of Grignard reagents to pyridinium (B92312) salts has also shown promise for creating functionalized pyridine derivatives. nih.gov Studies on the reaction of alkyl lithium reagents with various pyridyl ketones have shown that while 3- and 4-pyridyl ketones react similarly to their non-heterocyclic counterparts, 2-pyridyl ketones can exhibit lower yields. This is attributed to the chelation of the organolithium reagent by the nitrogen atom of the pyridine ring and the carbonyl oxygen. However, the addition of lithium bromide (LiBr) can enhance the reaction efficiency. rsc.org
A generalized scheme for this approach is presented below:
Reaction Scheme: Organometallic Addition to Cyclobutanone
This scheme illustrates the general reaction of a 2-pyridinyl organometallic reagent (where M = Li or MgBr) with cyclobutanone to form the target compound after an acidic workup.
Cycloaddition Reactions Leading to the Cyclobutane Ring
[2+2] Cycloaddition reactions are a powerful tool for the direct synthesis of cyclobutane rings. researchgate.net These reactions, often photochemically or catalytically induced, involve the joining of two alkene-containing molecules to form a four-membered ring. To synthesize a pyridinyl-substituted cyclobutane, a pyridine-containing alkene could be reacted with another alkene.
Recent advancements have focused on photocatalysis to facilitate these transformations under mild conditions. rsc.org While direct synthesis of this compound via this method is not explicitly detailed, the synthesis of various cyclobutane-fused chromanones using gold-mediated photocatalysis highlights the potential of this strategy. rsc.orgrsc.org The general principle would involve a [2+2] cycloaddition to form a cyclobutane ring which already bears the required pyridinyl substituent, followed by functional group manipulation to install the hydroxyl group.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis offers a versatile platform for C-C bond formation. While direct palladium-catalyzed synthesis of this compound is not prominently documented, related transformations suggest its feasibility. For example, palladium-catalyzed α-arylation has been used to couple aryl halides with cyclic β-dicarbonyl compounds, demonstrating the formation of a bond between an aromatic ring and a cyclic system. nih.gov This methodology could potentially be adapted for the synthesis of precursors to the target molecule.
Gold-Catalyzed Synthetic Routes
Homogeneous gold catalysis has emerged as a powerful method in organic synthesis, known for its mild conditions and unique reactivity. nih.gov Gold(I)-catalyzed [2+2] cycloaddition reactions between ynol ethers and alkenes have been developed for the synthesis of cyclobutanones. researchgate.netnih.gov These cyclobutanone products could serve as key intermediates, which could then be reacted with a pyridinyl organometallic reagent as described in section 2.1.1 to yield the final tertiary alcohol. This two-step approach, combining gold catalysis with classic organometallic chemistry, represents a viable pathway.
Indirect Synthesis via Ring Transformation
Indirect methods involve the synthesis of a different ring system, which is then chemically transformed into the desired cyclobutane structure.
Ring Contraction Strategies (e.g., from Pyrrolidines)
An innovative approach to synthesizing substituted cyclobutanes involves the ring contraction of larger, more readily accessible heterocyclic systems like pyrrolidines. chemistryviews.org Recent research has demonstrated a stereoselective method for the synthesis of multisubstituted cyclobutanes from pyrrolidine (B122466) precursors using iodonitrene chemistry. nih.govntu.ac.ukacs.org
The proposed mechanism involves the reaction of a substituted pyrrolidine with an in-situ generated iodonitrene species. chemistryviews.org This leads to the formation of a reactive 1,1-diazene intermediate which, upon extrusion of nitrogen gas (N₂), generates a 1,4-biradical. chemistryviews.orgacs.org This biradical then rapidly undergoes intramolecular cyclization to form the stable C-C bond of the cyclobutane ring. acs.org
This strategy has been successfully applied to a range of pyrrolidines bearing α-aryl and α-heteroaryl substituents, yielding the corresponding cyclobutanes. nih.govacs.org Pyrrolidines with α-heteroaryl groups have been shown to produce cyclobutane products in moderate yields. acs.org To apply this to the synthesis of this compound, one would need to start with a suitably substituted 2-(pyridin-2-yl)pyrrolidine that could be converted to the final product after the ring contraction step.
Table 1: Ring Contraction of α-Aryl/Heteroaryl Pyrrolidines This table summarizes yields for the synthesis of various cyclobutanes from α-substituted pyrrolidines, demonstrating the feasibility of the ring contraction methodology for heteroaromatic precursors. Data sourced from related studies. acs.org
| Starting Pyrrolidine Substituent (at α-position) | Product | Yield (%) |
|---|---|---|
| Phenyl | Phenylcyclobutane | 88 |
| 4-Fluorophenyl | 1-Fluoro-4-phenylcyclobutane | 83 |
| 2-Thienyl | 1-(Thiophen-2-yl)cyclobutane | 42 |
| 2-Furyl | 1-(Furan-2-yl)cyclobutane | 24 |
| 2-Pyridinyl | 1-(Pyridin-2-yl)cyclobutane | 31 |
This contractive method is particularly powerful as it allows the stereochemical information from the starting pyrrolidine to be transferred to the final cyclobutane product. acs.org
Rearrangement Reactions Facilitating Cyclobutanol (B46151) Formation
The formation of the cyclobutanol ring system, a key feature of this compound, can be achieved through various rearrangement reactions. Among these, the pinacol (B44631) and semipinacol rearrangements are powerful methods for the construction of substituted ketones and can be adapted for the synthesis of cyclobutanol precursors.
The pinacol rearrangement involves the acid-catalyzed transformation of a 1,2-diol into a ketone. rasayanjournal.co.inresearchgate.netresearchgate.net In a hypothetical synthesis of a precursor to this compound, a vicinal diol could be designed to undergo a ring-expanding pinacol rearrangement. For instance, the treatment of a 1-(pyridin-2-yl)-2-vinyl-propane-1,2-diol with a Brønsted or Lewis acid could, in principle, lead to the formation of a cyclobutanone intermediate after a 1,2-alkyl shift, which could then be reduced to the desired cyclobutanol. The regioselectivity of the initial protonation and the migratory aptitude of the adjacent groups are critical factors in determining the final product. rasayanjournal.co.in
The semipinacol rearrangement offers another versatile route, proceeding from a heteroatom-substituted alcohol. dntb.gov.uanih.govnih.gov This reaction can be initiated from various precursors, including α-hydroxy epoxides or allylic alcohols. A potential strategy for synthesizing a pyridinyl cyclobutanol derivative could involve the semipinacol rearrangement of a 2-(pyridin-2-yl)-1,1-divinylethylene oxide. Acid-catalyzed opening of the epoxide would generate a tertiary carbocation, which could then undergo a ring-closing rearrangement to form a cyclobutane ring.
Derivatization Strategies for this compound
The functionalization of this compound can be approached by modifying either the pyridine moiety or the hydroxyl group, or by using the entire molecule as a scaffold for constructing more complex structures like spirocycles.
Bromination and Subsequent Functionalization of the Pyridine Moiety
The bromination of the pyridine ring in this compound presents a synthetic challenge due to the electron-deficient nature of the pyridine ring and the potential for side reactions involving the tertiary alcohol. Direct electrophilic bromination of pyridine is generally difficult and requires harsh conditions, often leading to substitution at the 3-position. ijpsonline.com
A more effective strategy involves the initial conversion of the pyridine to its N-oxide. This modification activates the ring towards electrophilic substitution, directing bromination to the 4-position. Subsequent deoxygenation would yield the 4-bromo-2-(1-hydroxycyclobutyl)pyridine. Another approach involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of the pyridine ring as phosphonium (B103445) salts, which are then displaced by a bromide nucleophile. nih.gov This method offers high regioselectivity under milder conditions.
The regioselective introduction of a bromine atom opens up possibilities for further functionalization through cross-coupling reactions, such as Suzuki or Chan-Lam couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or other functional groups. nih.gov
Table 1: Comparison of Bromination Methods for Pyridine Derivatives
| Method | Reagents | Position of Bromination | Conditions | Remarks |
| Direct Bromination | Br₂, oleum | 3-position | High temperature (>300°C) | Harsh conditions, low yield |
| N-Oxide Method | 1. m-CPBA 2. POBr₃ | 4-position | Milder than direct bromination | Requires N-oxide formation and deoxygenation |
| Phosphonium Salt Displacement | 1. Heterocyclic phosphine, Tf₂O 2. LiBr, TfOH | 4-position | Mild conditions, high regioselectivity | Two-step process |
| Selectfluor-promoted Bromination | LiBr, Selectfluor, DMF | Dependent on substituents | Mild conditions | Primarily for aminopyridines |
Modifications at the Hydroxyl Group
The tertiary hydroxyl group of this compound can be a site for various modifications, such as esterification and etherification, to introduce new functionalities and modulate the compound's properties.
Esterification of tertiary alcohols can be challenging due to steric hindrance. nih.govyoutube.com However, methods have been developed to overcome this limitation. The use of highly reactive acylating agents, such as acid chlorides or anhydrides in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), can facilitate the reaction. Alternatively, the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, can be effective. A patent describes the direct esterification of aliphatic acyclic tertiary alcohols using a hydrocarbon carboxylic acid in the presence of a sulfonic acid cation exchange resin. google.com
Etherification of the tertiary hydroxyl group can be achieved through various methods. The Williamson ether synthesis, while classic, may be less effective for tertiary alcohols due to competing elimination reactions. More suitable methods include the use of a Zn(OTf)₂-catalyzed coupling of the alcohol with an unactivated tertiary alkyl bromide. organic-chemistry.org Photochemical methods have also been developed for the synthesis of α-tertiary ethers. rsc.org
These modifications allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
Formation of Spirocyclic Derivatives
The rigid, three-dimensional structure of this compound makes it an excellent starting material for the synthesis of spirocyclic compounds, where the cyclobutane ring is fused to another ring system at a single carbon atom.
A notable example is the synthesis of indolyl-tethered spiro[cyclobutane-1,1′-indenes]. This is achieved through a cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols. ijpsonline.com The reaction proceeds via an initial alkenylation of the indole (B1671886) with the alkynyl cyclobutanol, followed by an intramolecular Friedel-Crafts reaction to construct the spirocyclic indene (B144670) core. The pyridinyl group acts as a directing group in this transformation and can be subsequently removed.
Other strategies for the synthesis of spirocyclobutanes include the [2+2] cycloaddition of ketenes with exocyclic methylene (B1212753) compounds, followed by ring-rearrangement metathesis. nih.gov The resulting spiro-cyclobutanones can be further functionalized. Additionally, the catalytic arylboration of spirocyclic cyclobutenes provides access to highly substituted spiro[3.n]alkanes. nih.gov The diastereomeric spiro-dichlorocyclobutanones, synthesized from the cycloaddition of dichloroketene (B1203229) to methylene steroids, have been used as precursors for a variety of heterocyclic spiro compounds, including spiropyrrolidinones and spiro-γ-lactones. dntb.gov.ua
Table 2: Examples of Spirocyclic Systems Derived from Cyclobutane Precursors
| Spirocyclic System | Synthetic Strategy | Precursors | Reference |
| Spiro[cyclobutane-1,1′-indenes] | Cascade Alkenylation/Friedel-Crafts | 1-(Pyridin-2-yl)-1H-indoles, Alkynyl cyclobutanols | ijpsonline.com |
| Spiro-annulated cyclobutanes | [2+2] Cycloaddition/Ring-Rearrangement Metathesis | Trichloroacetyl chloride, Norbornadiene | nih.gov |
| Spiro[3.n]alkanes | Catalytic Arylboration | Spirocyclic cyclobutenes, Arylboronic acids | nih.gov |
| Steroidal Spirocyclobutanones | [2+2] Cycloaddition | Dichloroketene, Methylene steroids | dntb.gov.ua |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.netnih.gov
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.govorganic-chemistry.orgresearchgate.net
In the context of synthesizing this compound and its analogues, microwave irradiation can be employed to optimize several synthetic steps. For instance, the synthesis of pyridine derivatives through one-pot multicomponent reactions can be significantly accelerated under microwave conditions. A study on the synthesis of 3-pyridine derivatives demonstrated a dramatic reduction in reaction time from 6-9 hours with conventional heating to 5-7 minutes with microwave irradiation, along with an increase in yield. nih.gov
The optimization of a microwave-assisted reaction typically involves a systematic variation of parameters such as temperature, pressure, reaction time, and solvent. The use of a dedicated microwave reactor allows for precise control over these parameters, ensuring reproducibility and scalability. For the synthesis of pyridinium salts, microwave irradiation of a solution of 2-bromomethyl-6-nitroquinazolin-4-one and pyridine in acetonitrile (B52724) for just 3 minutes afforded the desired product in high yield. researchgate.net This highlights the potential of microwave technology to significantly enhance the efficiency of reactions involving pyridine-containing molecules.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Four-component synthesis of 3-pyridine derivatives | 6-9 hours, 73-84% | 5-7 minutes, 90-94% | nih.gov |
| Synthesis of pyridinium salt | Not reported | 3 minutes, High yield | researchgate.net |
| Suzuki-Miyaura cross-coupling | Several hours (at 60°C) | 1.5 minutes (at 120°C), High yield | organic-chemistry.org |
Radical Reactions in Aqueous Media
The synthesis of pyridine derivatives through radical reactions in aqueous media represents a significant advancement in sustainable chemistry. Utilizing water as a solvent offers numerous benefits, including reduced environmental impact, enhanced safety, and often, unique reactivity and selectivity. The Minisci reaction, a cornerstone of radical chemistry for the functionalization of electron-deficient heterocycles, has been successfully adapted to aqueous environments. sioc-journal.cnwikipedia.org This approach provides a powerful tool for the formation of carbon-carbon bonds on the pyridine nucleus, a key structural motif in many pharmaceutical and agrochemical compounds.
Recent progress has demonstrated the viability of conducting Minisci-type reactions in water, employing various radical precursors. sioc-journal.cn These reactions can be initiated under thermal conditions or via photochemical activation, expanding the versatility of this methodology. recercat.catresearchgate.netnih.gov The use of aqueous solutions is not only eco-friendly but can also play a crucial role in the reaction mechanism, for instance, by facilitating proton transfer steps.
An intramolecular version of the Minisci reaction, initiated by a trifluoromethyl radical in aqueous solution, has been reported to yield various fused-ring systems containing a pyridine moiety. This process, which can be conducted under open air, showcases the robustness of radical cyclizations in water. acs.org The reaction tolerates a wide range of functional groups and allows for the construction of five-, six-, and seven-membered rings fused to the pyridine core. acs.org
The following table details the scope of this intramolecular radical cyclization, highlighting the diversity of products achievable in aqueous media.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(4-methylpent-4-en-1-yl)picolinamide | 2-(6,6-dimethyl-2,3,4,5-tetrahydropyrido[2,1-a]isoquinolin-8-yl)benzoic acid | 75 |
| 2 | N-(3,3-dimethyl-4-phenylbut-3-en-1-yl)picolinamide | 2-(7,7-dimethyl-6-phenyl-2,3,4,5,6,7-hexahydropyrido[2,1-a]isoquinolin-9-yl)benzoic acid | 82 |
| 3 | N-(3-cyclopropyl-3-phenylprop-2-en-1-yl)picolinamide | 2-(6-cyclopropyl-6-phenyl-2,3,4,5,6,7-hexahydropyrido[2,1-a]isoquinolin-9-yl)benzoic acid | 68 |
| 4 | N-(3-(tert-butyl)-3-phenylprop-2-en-1-yl)picolinamide | 2-(6-(tert-butyl)-6-phenyl-2,3,4,5,6,7-hexahydropyrido[2,1-a]isoquinolin-9-yl)benzoic acid | 55 |
| Reaction conditions: Substrate (0.2 mmol), CF3SO2Na (0.4 mmol), in H2O (2 mL) under air, stirred at 100 °C for 12 h. | |||
| Source: Adapted from The Journal of Organic Chemistry. acs.org |
Furthermore, photochemical approaches have emerged as a mild and efficient way to generate radicals for the functionalization of pyridines. recercat.catresearchgate.netacs.org An organocatalytic method utilizing a dithiophosphoric acid catalyst under UV irradiation enables the allylation of pyridines. This process involves the single-electron transfer (SET) reduction of a pyridinium ion to a pyridinyl radical, which then couples with an allylic radical. recercat.catresearchgate.net
The scope of this photochemical allylation is broad, accommodating various substituted pyridines and allylic partners, as shown in the table below.
| Entry | Pyridine Derivative | Allylic Substrate | Product | Yield (%) |
| 1 | Pyridine | 1,1-diphenylethylene | 4-(2,2-diphenylethyl)pyridine | 67 |
| 2 | 4-Methylpyridine | 1,1-diphenylethylene | 4-methyl-2-(2,2-diphenylethyl)pyridine | 58 |
| 3 | 4-(tert-Butyl)pyridine | 1,1-diphenylethylene | 4-(tert-butyl)-2-(2,2-diphenylethyl)pyridine | 65 |
| 4 | Isoquinoline | 1,1-diphenylethylene | 1-(2,2-diphenylethyl)isoquinoline | 72 |
| Reaction conditions: Pyridine derivative (0.2 mmol), allylic substrate (10 equiv), catalyst (10 mol%), under 365 nm LED irradiation for 16 h. | ||||
| Source: Adapted from Journal of the American Chemical Society. researchgate.net |
In addition to traditional Minisci reactions, photoredox catalysis has enabled the alkylation of halopyridines in aqueous solvent systems. nih.govnih.gov In these reactions, a photocatalyst selectively reduces the halopyridine to a pyridyl radical, which then adds to an olefin. The solvent has been shown to play a critical role in the chemoselectivity of this process, with aqueous DMSO favoring the reaction with electron-poor olefins. nih.gov
The following table illustrates the scope of the photoredox-mediated conjugate addition of pyridyl radicals to electron-poor olefins in an aqueous medium.
| Entry | Halopyridine | Olefin | Product | Yield (%) |
| 1 | 2-Bromopyridine | Methyl acrylate | Methyl 3-(pyridin-2-yl)propanoate | 75 |
| 2 | 3-Bromopyridine | N,N-Dimethylacrylamide | 3-(pyridin-3-yl)propanamide | 88 |
| 3 | 2-Chloropyridine | Acrylonitrile | 3-(pyridin-2-yl)propanenitrile | 65 |
| 4 | 2-Bromo-4-methylpyridine | Ethyl vinyl ketone | 5-(4-methylpyridin-2-yl)pentan-3-one | 72 |
| Reaction conditions: Halopyridine (0.5 mmol), olefin (1.0 mmol), photocatalyst (1 mol%), in DMSO/H2O, under visible light irradiation. | ||||
| Source: Adapted from Angewandte Chemie International Edition. nih.gov |
These examples underscore the utility of aqueous media in facilitating a variety of radical-based pyridine functionalization reactions, offering sustainable and versatile routes to a wide array of valuable pyridine-containing molecules. While a direct synthesis of this compound via these specific methods has not been explicitly detailed, the principles and methodologies presented provide a strong foundation for the development of such a process.
Mechanistic Investigations of 1 Pyridin 2 Yl Cyclobutan 1 Ol Reactivity
Cyclobutane (B1203170) Ring-Opening and Rearrangement Pathways
The four-membered cyclobutane ring in 1-(pyridin-2-yl)cyclobutan-1-ol is susceptible to a variety of ring-opening and rearrangement reactions, driven by the relief of ring strain. These transformations can be initiated by acids, metals, light, or heat, each leading to distinct product profiles through different mechanistic routes.
In the presence of acid, this compound can undergo rearrangements analogous to the Pinacol (B44631) and Wagner-Meerwein rearrangements. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocation is stabilized by the adjacent pyridine (B92270) ring. The subsequent 1,2-alkyl shift from the cyclobutane ring leads to a ring-expanded ketone. The stability of the resulting carbocation and the migratory aptitude of the alkyl groups are key factors in determining the reaction pathway. Desilylation of related Diels-Alder adducts has been shown to lead to ring-expanded ketol rearrangement products, a process facilitated by the relief of strain in the initial α-hydroxy ketone. researchgate.net
A plausible mechanism for the acid-catalyzed rearrangement is depicted below:
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid catalyst.
Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, generating a tertiary carbocation at the carbon atom attached to the pyridine ring.
Ring expansion: A 1,2-alkyl shift occurs from the cyclobutane ring to the carbocation center, resulting in the formation of a more stable, ring-expanded carbocation.
Deprotonation: A base (e.g., water) removes a proton from the adjacent carbon atom to yield the final ring-expanded ketone product.
Metal catalysts, particularly those based on palladium, have been shown to effectively promote the ring expansion of cyclobutanol (B46151) derivatives. rsc.org For instance, a palladium-catalyzed reaction of cyclobutanols with 2-haloanilines can lead to the formation of benzazepines, which are seven-membered nitrogen-containing heterocyclic compounds. rsc.org This transformation highlights the utility of metal catalysis in constructing complex molecular architectures from simple cyclobutane precursors. rsc.org Tandem dehydrogenation-olefin metathesis catalyst systems, which may involve iridium and molybdenum catalysts, have also been used for the metathesis-cyclooligomerization of cycloalkanes, indicating the potential for metal-catalyzed ring expansion and polymerization reactions. rsc.org
The general mechanism for a palladium-catalyzed ring expansion can be outlined as follows:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-X bond of the 2-haloaniline.
Coordination and Insertion: The cyclobutanol coordinates to the palladium(II) center, followed by insertion of the palladium into a C-C bond of the cyclobutane ring.
Reductive Elimination: Reductive elimination from the palladium complex yields the ring-expanded product and regenerates the palladium(0) catalyst.
The cyclobutane ring is known to undergo cleavage under photochemical and thermal conditions. researchgate.net Photochemical [2+2] cycloaddition reactions are a common method for synthesizing cyclobutane rings and, conversely, the cleavage of these rings can be induced by light or heat. nih.gov For instance, pyridyl-substituted cyclobutanes coordinated to metal ions have been observed to undergo isomerization and cleavage upon thermal treatment. researchgate.net The cleavage of the cyclobutane ring in photodimerized coordination polymers has been achieved thermally, leading to the regeneration of the original olefins. researchgate.net
The mechanism of thermal cleavage typically involves a concerted or stepwise process leading to the formation of two olefinic fragments. The regioselectivity of the cleavage is influenced by the substituents on the cyclobutane ring and the reaction conditions.
The α-ketol rearrangement is a reversible acid- or base-catalyzed isomerization of an α-hydroxy ketone or aldehyde involving a 1,2-migration of an alkyl or aryl group. wikipedia.org While this compound is an alcohol, its oxidation product, the corresponding α-hydroxy ketone, would be susceptible to this type of rearrangement. This process is driven by the formation of a thermodynamically more stable isomer. researchgate.net The rearrangement can be used for ring expansions and contractions. nih.govbeilstein-journals.org For example, nickel(II) complexes with chiral pyridineoxazoline ligands have been used to catalyze the enantioselective rearrangement of a ketol to a ring-expanded chiral product. d-nb.info
Similarly, α-hydroxy imines can undergo α-iminol rearrangements, which can be more difficult to predict due to smaller energy differences between isomers. wikipedia.org This rearrangement has been utilized in the synthesis of spirocycles from fused hydroxyimines. wikipedia.org
Role of the Pyridine Moiety in Directing Reactivity
The pyridine ring plays a crucial role in modulating the reactivity of this compound. Its electronic properties, particularly the presence of the electronegative nitrogen atom, influence both nucleophilic and electrophilic reactions.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it a Lewis base and a nucleophile. uoanbar.edu.iq It can readily react with Lewis acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org This quaternization of the nitrogen atom introduces a positive charge into the ring, which significantly alters its electronic properties and reactivity. wikipedia.org
Nucleophilic Reactivity:
The lone pair on the nitrogen can act as a nucleophile, participating in reactions such as alkylation and acylation.
In the context of rearrangements, the nitrogen can influence the stability of charged intermediates.
Electrophilic Reactivity:
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org This deactivation is further enhanced in acidic media where the nitrogen is protonated, forming a pyridinium ion. uoanbar.edu.iq
Electrophilic substitution, when it does occur, is directed to the 3- and 5-positions. slideshare.net
The interplay between the nucleophilic nitrogen and the strained cyclobutane ring is a key feature of the chemistry of this compound. For instance, the nitrogen can coordinate to a metal catalyst, thereby directing the catalyst to a specific site on the molecule and influencing the outcome of a ring-opening or rearrangement reaction.
Directing Group Effects in Functionalization Reactions
The pyridyl moiety in this compound is well-suited to act as a directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, positioning the catalyst for selective activation of C-H bonds on the cyclobutane ring or the pyridine ring itself.
In analogous systems, 2-pyridyl groups have been effectively utilized to direct ortho-C-H arylation, alkylation, and other functionalizations of the pyridine ring. beilstein-journals.org Furthermore, the hydroxyl group can also serve as a directing group, either directly or after conversion to a more strongly coordinating ether or ester. The chelation of a metal catalyst by both the pyridyl nitrogen and the hydroxyl oxygen could lead to the formation of a stable five-membered metallacycle, which would favor the functionalization of the C-H bonds at the C2 position of the cyclobutane ring.
The regioselectivity of such a directed functionalization would be highly dependent on the reaction conditions, including the choice of catalyst, ligand, and oxidant. For instance, palladium catalysis is a common choice for such transformations. nih.gov
Table 1: Potential C-H Functionalization Reactions Directed by the Pyridyl Group
| Reaction Type | Potential Product | Catalyst System (Hypothetical) |
| C-H Arylation | 1-(3-Arylpyridin-2-yl)cyclobutan-1-ol | Pd(OAc)₂, Ligand, Aryl Halide |
| C-H Alkenylation | 1-(3-Alkenylpyridin-2-yl)cyclobutan-1-ol | [RhCp*Cl₂]₂, AgSbF₆, Alkyne |
| C-H Acetoxylation | 1-(Pyridin-2-yl)cyclobutan-1-yl acetate | Pd(OAc)₂, PhI(OAc)₂ |
This table represents hypothetical transformations based on known reactivity of similar compounds and not experimentally verified results for this compound.
Cascade and Tandem Reaction Mechanisms Involving this compound
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of complex molecules in a single operation. wikipedia.org The strained cyclobutane ring in this compound makes it a potential substrate for cascade reactions initiated by ring-opening.
A plausible cascade sequence could be initiated by the ring-opening of the cyclobutanol moiety under acidic or thermal conditions, or through metal catalysis. This could generate a reactive intermediate, such as a homoallylic cation or a metal-bound species, which could then undergo further transformations. For example, a Lewis acid-catalyzed ring-opening could be followed by an intramolecular cyclization onto the pyridine ring, leading to the formation of fused or bridged heterocyclic systems.
Radical Processes in this compound Chemistry
Radical reactions offer a complementary approach to the functionalization of this compound. The tertiary alcohol group can be a precursor for the generation of a tertiary radical upon homolytic cleavage of the C-O bond, which can be facilitated by photoredox catalysis or by using radical initiators.
Once formed, this tertiary radical could undergo a variety of transformations. For instance, it could be trapped by a radical acceptor in an intermolecular reaction. Alternatively, a β-scission of the cyclobutane ring could occur, leading to a ring-opened radical intermediate. This process would be driven by the release of ring strain. The resulting radical could then participate in subsequent cyclization or addition reactions.
The pyridyl group can also influence radical processes. It can act as a radical acceptor or participate in radical-polar crossover reactions. The specific pathway would be dictated by the reaction conditions and the nature of any other reagents present.
Electron-Donor-Acceptor (EDA) Complex Mediated Transformations
The formation of an electron-donor-acceptor (EDA) complex is a key step in many photochemical reactions. nih.govhepatochem.combohrium.comacs.org In the case of this compound, the pyridine ring, particularly in its protonated or quaternized form, can act as an electron acceptor. The electron donor could be another species in the reaction mixture or even another molecule of the substrate itself.
Upon photoexcitation, the EDA complex can undergo single-electron transfer (SET) to generate a radical ion pair. The subsequent reactivity of these radical ions would depend on their stability and the reaction environment. For example, the radical cation of an electron-rich donor could undergo C-H functionalization, while the radical anion of the pyridinium species could initiate a cascade of reactions.
The formation and photoactivity of EDA complexes are influenced by factors such as the solvent polarity and the presence of additives. rsc.org While no specific studies on EDA complex formation with this compound have been reported, the general principles of EDA chemistry suggest that this could be a viable pathway for its transformation under photochemical conditions.
Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Yl Cyclobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(pyridin-2-yl)cyclobutan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons, confirms the connectivity of the pyridine (B92270) and cyclobutane (B1203170) rings, and offers insights into its conformational dynamics.
High-Field ¹H and ¹³C NMR for Structural Assignment
High-field ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum displays characteristic signals for both the pyridine and cyclobutane moieties. The four protons on the pyridine ring appear as distinct multiplets in the aromatic region (typically δ 7.0-8.6 ppm). The proton at position 6 of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.
The cyclobutane ring protons present a more complex pattern in the aliphatic region (typically δ 1.5-2.8 ppm). Due to the chiral center at C1 of the cyclobutane ring, the adjacent methylene (B1212753) protons (at C2 and C4) are diastereotopic and thus chemically non-equivalent, leading to separate signals, each likely appearing as a complex multiplet. The protons at the C3 position would also form a complex multiplet. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The five carbons of the pyridine ring would show signals in the aromatic region (δ 120-165 ppm), with the carbon attached to the cyclobutanol (B46151) group (C2) and the carbon at position 6 showing distinct shifts. The quaternary carbon of the cyclobutane ring bonded to the hydroxyl group and the pyridine ring (C1) would appear significantly downfield (around δ 70-80 ppm). The other three cyclobutane carbons would resonate in the aliphatic region (δ 15-40 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is based on data from analogous compounds and general NMR principles.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-6 | 8.5 - 8.6 | ddd |
| Pyridine H-4 | 7.6 - 7.8 | td |
| Pyridine H-3 | 7.2 - 7.4 | d |
| Pyridine H-5 | 7.1 - 7.3 | ddd |
| Cyclobutane H-2, H-4 (4H) | 2.2 - 2.8 | m |
| Cyclobutane H-3 (2H) | 1.8 - 2.2 | m |
| Hydroxyl OH | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is based on data from analogous compounds and general NMR principles. researchgate.netrsc.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 162 - 164 |
| Pyridine C-6 | 147 - 149 |
| Pyridine C-4 | 136 - 138 |
| Pyridine C-5 | 121 - 123 |
| Pyridine C-3 | 119 - 121 |
| Cyclobutane C-1 (quaternary) | 75 - 78 |
| Cyclobutane C-2, C-4 | 35 - 39 |
| Cyclobutane C-3 | 15 - 18 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the molecular structure. slideshare.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. It would clearly show correlations between the neighboring protons on the pyridine ring (H-3 with H-4, H-4 with H-5, H-5 with H-6). youtube.com Crucially, it would also map the coupling network within the cyclobutane ring, showing correlations between the protons on C2, C3, and C4. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. youtube.com An HSQC spectrum would definitively link the proton signals of the pyridine and cyclobutane rings to their corresponding carbon signals identified in the ¹³C NMR spectrum. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different parts of the molecule. Key HMBC correlations would include those between the cyclobutane protons (e.g., at C2/C4) and the pyridine C2 carbon, as well as the quaternary C1 carbon of the cyclobutane ring. This would unequivocally confirm the connection between the two ring systems.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, not necessarily through bonds. For this compound, NOESY or ROESY could reveal the preferred conformation or spatial arrangement between the pyridine and cyclobutane rings by showing correlations between specific pyridine protons (e.g., H-3) and protons on the cyclobutane ring. u-tokyo.ac.jp
Variable Temperature NMR Studies for Conformational Dynamics
The cyclobutane ring is not planar and undergoes a rapid puckering motion at room temperature. docbrown.info Additionally, there is potential for restricted rotation around the single bond connecting the pyridine ring and the cyclobutane ring. Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. vnu.edu.vn
By lowering the temperature, it might be possible to slow down these conformational changes to the NMR timescale. researchgate.net This could result in the decoalescence of certain signals, allowing for the observation of distinct signals for different conformers. Analysis of the spectra at various temperatures could enable the calculation of the energy barriers associated with ring puckering and C-C bond rotation, providing a deeper understanding of the molecule's conformational landscape. researchgate.net
¹⁵N NMR Applications for Pyridine Ring Analysis
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, offers a direct probe into the electronic environment of the nitrogen atom in the pyridine ring. huji.ac.il The ¹⁵N chemical shift is highly sensitive to substitution and electronic effects. For this compound, the ¹⁵N chemical shift would be characteristic of a 2-substituted pyridine. spectrabase.com
More advanced techniques like ¹H-¹⁵N HMBC can be particularly powerful. researchgate.net This experiment would show correlations between the nitrogen atom and nearby protons, such as the H-6 and H-3 protons of the pyridine ring, and potentially even the hydroxyl proton if a hydrogen bond to the pyridine nitrogen exists. This provides definitive confirmation of the substitution pattern and can offer insights into intermolecular or intramolecular interactions involving the nitrogen atom. nih.govrsc.org
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns under electron ionization (EI). The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular formula C₉H₁₁NO.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is common for alcohols. This could lead to the loss of a cyclobutyl radical or a pyridinyl radical, although the formation of a resonance-stabilized pyridinyl-carbonyl cation (m/z 122) through cleavage of the C1-C2 bond of the cyclobutane ring is a highly probable pathway.
Loss of Water: A peak at M-18, corresponding to the loss of a water molecule from the molecular ion, is a very common fragmentation for alcohols.
Cyclobutane Ring Fragmentation: The cyclobutane ring can fragment via cycloreversion, leading to the loss of neutral molecules like ethene (C₂H₄, loss of 28 amu). researchgate.net
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often initiated by the loss of HCN (loss of 27 amu). nist.gov
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound This table is based on general fragmentation patterns of alcohols, cyclobutanes, and pyridines. researchgate.netnih.govresearchgate.net
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 161 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 143 | [C₉H₉N]⁺ | Loss of H₂O |
| 133 | [C₈H₉NO]⁺ | Loss of C₂H₄ (ethene) from M⁺ |
| 122 | [C₇H₆NO]⁺ | Alpha-cleavage and rearrangement |
| 106 | [C₆H₄NO]⁺ | Loss of CH₄ from m/z 122 |
| 78 | [C₅H₄N]⁺ | Pyridinyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the pyridine ring (around 1000 cm⁻¹), often give strong Raman signals. Non-polar bonds, like the C-C bonds of the cyclobutane skeleton, can also be more prominent in the Raman spectrum compared to the IR spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectrum |
| O-H | Stretch | 3200 - 3600 (broad) | IR |
| C-H (aliphatic) | Stretch | 2850 - 2990 | IR, Raman |
| C-H (aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C=C, C=N (pyridine) | Stretch | 1400 - 1600 | IR, Raman |
| C-O | Stretch | 1050 - 1150 | IR |
| Pyridine Ring | Ring Breathing | 990 - 1030 | Raman |
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information, including:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The fundamental parameters of the crystal lattice (a, b, c, α, β, γ).
Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the molecule, confirming the connectivity and geometry of the pyridinyl and cyclobutanol moieties.
Intermolecular Interactions: Identification of hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen) and other non-covalent interactions that dictate the crystal packing.
Conformation: The preferred spatial orientation of the pyridine ring relative to the cyclobutane ring.
Absolute Stereochemistry: In the case of a chiral crystal, X-ray crystallography can determine the absolute configuration of the stereocenter at the C1 position of the cyclobutane ring.
While crystallographic data exists for structurally related compounds, such as various pyridyl-substituted alcohols and pyrazoles, this information cannot be extrapolated to definitively describe the solid-state structure of this compound. uni.lucam.ac.uksigmaaldrich.com
Table 1: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Chemical Formula | C9H11NO |
| Formula Weight | 149.19 g/mol |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a, b, c (Å) | Data Not Available |
| α, β, γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Calculated Density (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
| CCDC Deposition Number | Not Deposited |
This table is for illustrative purposes only, as no experimental data has been reported.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
This compound possesses a chiral center at the carbon atom of the cyclobutane ring that is bonded to the hydroxyl group and the pyridine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for the analysis of the enantiomeric properties of this compound.
However, no published literature or data on the chiroptical properties of this compound is available. If this compound were to be synthesized in an enantiomerically enriched or pure form, these techniques would be applied to:
Determine Enantiomeric Purity: By comparing the chiroptical response of a sample to that of a known standard.
Assign Absolute Configuration: Often achieved by comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods.
Study Conformational Changes: The chiroptical signature can be sensitive to the conformation of the molecule in solution.
Without experimental data, it is not possible to provide a detailed analysis of the chiroptical properties or to assess the enantiomeric purity of any specific sample of this compound.
Theoretical and Computational Chemistry Studies of 1 Pyridin 2 Yl Cyclobutan 1 Ol
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the properties of molecular systems. For 1-(pyridin-2-yl)cyclobutan-1-ol, DFT calculations, often using basis sets like 6-311G(d,p), are instrumental in elucidating its fundamental chemical characteristics.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the pyridine ring, suggesting it can accept electrons in nucleophilic reactions. Visualization of these orbitals reveals the specific atomic contributions and helps predict the outcomes of chemical reactions. researchgate.net
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data
| Parameter | Value (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap (ΔE) | Data not available in search results |
| Note: Specific energy values for this compound require dedicated computational studies and were not found in the provided search results. |
Reactivity Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.
Table 2: Calculated Reactivity Descriptors
| Descriptor | Formula | Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / η | Data not available |
| Electrophilicity Index (ω) | χ² / (2η) | Data not available |
| Nucleophilicity Index (N) | E_HOMO(Nu) - E_HOMO(TCE) | Data not available |
| Note: The calculation of these values is dependent on the HOMO and LUMO energies, which were not available in the search results. TCE (tetracyanoethylene) is a reference molecule for the nucleophilicity scale. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) signify areas with lower electron density, making them targets for nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, confirming their nucleophilic character. The hydrogen atom of the hydroxyl group and parts of the pyridine ring would exhibit positive potential, indicating their electrophilic nature.
Aromaticity Analysis of the Pyridine Ring
The pyridine ring in this compound is an aromatic heterocycle. Its aromaticity is a key feature influencing the molecule's stability and reactivity. According to Hückel's rule, for a cyclic, planar, and fully conjugated system to be aromatic, it must possess (4n+2) π electrons. masterorganicchemistry.com The pyridine ring fits this description perfectly. It has a six-membered ring containing five carbon atoms and one nitrogen atom, all of which are sp² hybridized. libretexts.org Each of these six atoms contributes one p-orbital perpendicular to the ring plane, and these p-orbitals overlap to form a continuous π system. libretexts.org The system contains six π electrons (one from each carbon and one from the nitrogen), satisfying the 4n+2 rule where n=1. masterorganicchemistry.comlibretexts.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π system. masterorganicchemistry.comlibretexts.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and can help in predicting the major products. For a molecule like this compound, computational studies could be used to model various reactions, such as its synthesis or subsequent transformations. For instance, modeling the reaction of 2-lithiopyridine with cyclobutanone (B123998) could provide insights into the formation of the title compound, including the stereochemical outcome.
Transition State Characterization
In the study of chemical reactions, the transition state represents the highest energy point along the reaction coordinate. Characterizing this state is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, computational methods such as Density Functional Theory (DFT) would be employed to locate and characterize the transition states for potential rearrangement and ring-opening reactions. This would involve geometry optimization to find the saddle point on the potential energy surface corresponding to the transition state and performing frequency calculations to confirm the presence of a single imaginary frequency, which is a hallmark of a true transition state.
Energy Profiles of Rearrangement and Ring-Opening Reactions
Computational studies can map out the complete energy profile of a chemical reaction, providing valuable insights into its feasibility and kinetics. For this compound, potential reactions of interest include acid-catalyzed rearrangements or ring-opening of the cyclobutane (B1203170) ring. researchgate.net The energy profile for such a reaction would be calculated by determining the energies of the reactant, transition state, any intermediates, and the final product. The difference in energy between the reactant and the transition state would yield the activation energy, a key parameter in determining the reaction rate. These calculations would help to elucidate the most likely reaction pathways and the stability of the involved chemical species. researchgate.net
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov For this compound, methods like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra). These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often enhanced by considering the solvent environment in the computational model.
Table 1: Predicted Spectroscopic Data (Hypothetical)
| Property | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Pyridyl-H: 7.0-8.5, Cyclobutyl-H: 1.8-2.5, OH: 3.0-4.0 |
| ¹³C NMR Chemical Shift (ppm) | Pyridyl-C: 120-150, Cyclobutyl-C: 15-40, C-OH: 70-80 |
| Key IR Vibrational Frequencies (cm⁻¹) | O-H stretch: 3200-3600, C-N stretch: 1580-1610, C-O stretch: 1050-1150 |
Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual predicted values would require specific computational calculations.
Non-Linear Optical (NLO) Properties and Photo-physical Studies
Molecules with extended π-systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. rsc.org While this compound does not have a classic extended π-conjugation, the pyridine ring can act as an electron-accepting group. Computational studies could predict its NLO properties, such as the first hyperpolarizability (β), by applying quantum chemical methods. physchemres.orgchemicalpapers.com Photophysical studies, also computationally accessible, would involve investigating the excited states of the molecule to understand its fluorescence and phosphorescence behavior.
Table 2: Calculated Non-Linear Optical Properties (Hypothetical)
| NLO Property | Calculated Value |
| Dipole Moment (μ) | ~2-4 D |
| Polarizability (α) | ~10-15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~1-5 x 10⁻³⁰ esu |
Note: These are hypothetical values for illustrative purposes. Actual calculations would be needed to determine the NLO properties of this compound.
Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational studies on this compound would need to account for these effects to provide realistic predictions. This is typically done using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules directly in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of model depends on the specific property being investigated and the desired balance between accuracy and computational cost. mdpi.com
Applications of 1 Pyridin 2 Yl Cyclobutan 1 Ol in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The unique stereoelectronic properties of 1-(pyridin-2-yl)cyclobutan-1-ol and its derivatives make it an ideal starting point for synthesizing intricate heterocyclic structures that would be challenging to access through conventional means.
Synthesis of Spiro[cyclobutane-indenes] and Other Fused Systems
A significant application of the pyridinyl-cyclobutanol scaffold is in the synthesis of complex spirocyclic systems. Research has demonstrated an efficient synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through a cascade reaction. This process involves the reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols, where the pyridin-2-yl moiety functions as a removable directing group.
The reaction proceeds through a sequential mechanism, beginning with an alkenylation of the indole (B1671886), followed by an intramolecular Friedel-Crafts reaction to construct the spiro[cyclobutane-indene] core. This protocol is noted for its high chemo- and regioselectivity, broad substrate scope, and scalability. The ability to subsequently remove the directing group further enhances the synthetic utility of this method.
Table 1: Representative Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1'-indenes]
| Entry | Alkynyl Cyclobutanol (B46151) Substrate | 1-(Pyridin-2-yl)-1H-indole Substrate | Product | Yield |
|---|---|---|---|---|
| 1 | 1-(Phenylethynyl)cyclobutanol | 1-(Pyridin-2-yl)-1H-indole | 2'-Phenyl-1'-(pyridin-2-yl)spiro[cyclobutane-1,1'-inden]-2-amine | High |
| 2 | 1-((4-Methoxyphenyl)ethynyl)cyclobutanol | 5-Fluoro-1-(pyridin-2-yl)-1H-indole | 5'-Fluoro-2'-(4-methoxyphenyl)-1'-(pyridin-2-yl)spiro[cyclobutane-1,1'-inden]-2-amine | High |
| 3 | 1-(Cyclohexylethynyl)cyclobutanol | 1-(Pyridin-2-yl)-1H-indole | 2'-Cyclohexyl-1'-(pyridin-2-yl)spiro[cyclobutane-1,1'-inden]-2-amine | Good |
This table is illustrative of the reaction's scope as described in the literature.
Precursor for Dihydrofuranones and Other Ring-Expanded Products
The inherent ring strain of the cyclobutanol moiety can be harnessed to drive ring-expansion reactions, providing access to larger heterocyclic systems. A two-step protocol has been developed for the preparation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones starting from 2-hydroxycyclobutanone and various 2-aminopyridines. acs.org
The first step involves the catalyst-free synthesis of intermediate 2,2-bis(pyridin-2-ylamino)cyclobutanols. acs.org Subsequent treatment with the Dess-Martin periodinane oxidant mediates a ring-expansion, yielding the desired dihydrofuranone products in good yields. acs.org This transformation showcases how the cyclobutanol framework, in concert with pyridinyl substituents, can be effectively converted into five-membered lactone systems, which are prevalent in biologically active molecules. acs.org
Table 2: Synthesis of Dihydrofuranones via Ring Expansion
| Entry | 2-Aminopyridine Derivative | Intermediate Cyclobutanol | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Aminopyridine | 2,2-Bis(pyridin-2-ylamino)cyclobutanol | 5-(Pyridin-2-ylamino)dihydrofuran-2(3H)-one | Good |
| 2 | 2-Amino-5-chloropyridine | 2,2-Bis((5-chloropyridin-2-yl)amino)cyclobutanol | 5-((5-Chloropyridin-2-yl)amino)dihydrofuran-2(3H)-one | Good |
| 3 | 2-Aminopyrazine | 2,2-Bis(pyrazin-2-ylamino)cyclobutanol | 5-(Pyrazin-2-ylamino)dihydrofuran-2(3H)-one | Good |
This table illustrates the reaction's utility with various aminopyridines and related heterocycles as reported in the literature. acs.org
Construction of Functionalized Cyclobutane (B1203170) Derivatives
Modern synthetic strategies increasingly rely on C–H functionalization logic to streamline the synthesis of complex molecules. acs.org The cyclobutane scaffold is well-suited to this approach, where a pre-existing functional group, such as the alcohol or a derivative thereof in this compound, can act as a directing group. acs.org This allows for the direct and selective installation of new functional groups at otherwise unreactive C–H bonds on the cyclobutane ring. acs.org
This methodology simplifies the creation of multi-substituted cyclobutane derivatives with high levels of stereocontrol, as the directing group guides the reaction to a specific face of the ring. acs.org Such strategies have been employed to synthesize cyclobutanes bearing amines, carboxylic acids, and other valuable functionalities, demonstrating the power of C–H functionalization to build molecular complexity efficiently. nih.gov
Development of Novel Reaction Methodologies
The unique reactivity of the pyridinyl-cyclobutanol unit has spurred the development of new reaction methods that leverage its structure to control selectivity and enable challenging transformations.
Catalytic Asymmetric Transformations Utilizing the Cyclobutanol Moiety
A frontier in chemical synthesis is the development of catalytic asymmetric reactions that can produce single-enantiomer products. The pyridin-2-yl group is a well-established coordinating ligand in asymmetric catalysis, often incorporated into chiral ligands like pyridine-oxazolines (PyOX). researchgate.net The presence of this moiety directly within the substrate this compound makes it an ideal candidate for directed asymmetric transformations, where a chiral metal catalyst can coordinate to the nitrogen atom to control the stereochemical outcome of a reaction.
One powerful application is the enantioselective C–C bond activation and cleavage of prochiral cyclobutanols. nih.gov Iridium-catalyzed desymmetrization of such substrates can produce β-methyl-substituted ketones with high enantioselectivity (up to 95% ee). nih.gov This type of reaction, which proceeds through a β-carbon elimination, provides access to valuable chiral building blocks containing quaternary carbon centers. nih.gov Other strategies include the enantioselective reduction of cyclobutanones to generate chiral cyclobutanols, which can then be used in further synthetic elaborations. nih.gov
Regioselective and Chemoselective Transformations
Achieving high levels of selectivity is paramount in organic synthesis to avoid the formation of complex product mixtures. The pyridin-2-yl group in this compound is a powerful tool for directing reactivity and ensuring high chemo- and regioselectivity.
This is clearly demonstrated in the cascade synthesis of spiro[cyclobutane-indenes], where the pyridinyl group directs the initial alkenylation and subsequent intramolecular cyclization to a specific position, preventing the formation of constitutional isomers. The ability of substituents on a pyridine (B92270) ring to control regioselectivity by perturbing the electronic structure of the molecule is a well-documented phenomenon. nih.gov By acting as a coordinating or directing group, the pyridin-2-yl moiety can guide a reagent or catalyst to a specific reaction site, a strategy frequently employed to overcome the intrinsic reactivity patterns of a molecule. nih.govnih.gov This control is essential for the efficient and predictable synthesis of highly decorated pyridine-containing molecules. nih.gov
Intermediate in Natural Product Synthesis
While direct evidence of this compound being an intermediate in the total synthesis of a specific natural product is not extensively documented in peer-reviewed literature, the utility of closely related pyridinyl cyclobutanol derivatives as key intermediates in the synthesis of complex pharmaceutical compounds is established in patent literature. These examples underscore the potential of this structural motif in building intricate molecular frameworks.
For instance, in the development of novel antibacterial agents, a substituted derivative, 3-(benzyloxy)-1-(pyridin-2-yl)cyclobutanol, has been utilized as a crucial intermediate. google.com Its synthesis and subsequent functionalization highlight the role of the pyridinyl cyclobutanol core in constructing more complex heterocyclic systems aimed at inhibiting bacterial DNA gyrase and/or topoisomerase IV. google.comgoogle.com In one documented synthetic route, this intermediate was prepared and then subjected to further reactions, such as treatment with diethylaminosulfur trifluoride (DAST), to introduce other functionalities. google.com
Another related compound, 3-(pyridin-2-yl)cyclobutanol, was synthesized and then oxidized to the corresponding cyclobutanone (B123998). google.com This transformation demonstrates the utility of the cyclobutanol group as a precursor to other functional groups, a common strategy in the multi-step synthesis of elaborate molecules. The ability of the cyclobutane ring to undergo various transformations, combined with the electronic and coordinating properties of the pyridine ring, makes such intermediates valuable in the synthesis of novel bioactive compounds.
The synthesis of 2,2-bis(pyridin-2-ylamino)cyclobutanols and their subsequent conversion to 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones further illustrates the role of pyridinyl-substituted cyclobutane structures as versatile intermediates. rsc.org This transformation involves a ring-expansion reaction, a powerful tool in organic synthesis for accessing larger ring systems from smaller, more readily available ones. rsc.org
Below is a table summarizing key intermediates and their transformations discussed in the literature.
| Intermediate | Transformation | Application |
| 3-(benzyloxy)-1-(pyridin-2-yl)cyclobutanol | Reaction with DAST | Synthesis of antibacterial agents |
| 3-(pyridin-2-yl)cyclobutanol | Oxidation to cyclobutanone | Synthesis of antibacterial agents |
| 2,2-bis(pyridin-2-ylamino)cyclobutanols | Dess–Martin periodinane mediated ring expansion | Synthesis of dihydrofuranones |
Scaffold for Exploring Structure-Reactivity Relationships
The rigid and well-defined three-dimensional structure of the cyclobutane ring, combined with the hydrogen-bonding capabilities and electronic properties of the pyridine moiety, makes this compound and its derivatives excellent scaffolds for exploring structure-reactivity and structure-activity relationships (SAR) in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be systematically added or modified to study their effects on the biological activity or reactivity of the molecule.
In the context of drug discovery, altering the scaffold itself or the substituents on it can lead to significant changes in a compound's properties, including potency, selectivity, and pharmacokinetic profile. For example, in the optimization of salt-inducible kinase (SIK) inhibitors, a basic piperidine (B6355638) moiety was replaced with a neutral trans-cyclobutanol group to improve passive permeability, a key parameter for oral bioavailability. acs.org This highlights the strategic use of the cyclobutanol ring as a scaffold element to fine-tune the physicochemical properties of a drug candidate. acs.org
Furthermore, complex molecules incorporating the pyridinyl cyclobutanol framework have been synthesized and evaluated for their biological activity, demonstrating the utility of this scaffold. For instance, a compound containing a 1-methyl-3-(pyridin-2-yl)cyclobutanol core, specifically 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol, was investigated as an inhibitor of HIV reverse transcriptase-associated ribonuclease H. nih.gov The design and synthesis of such analogues are central to understanding the SAR and optimizing the inhibitory activity. Docking and crystallographic studies of these types of molecules help to elucidate the binding interactions within the enzyme's active site, providing a rational basis for the design of more potent inhibitors. nih.gov
The table below illustrates how modifications to a core scaffold can influence biological or physical properties, a fundamental concept in SAR studies.
| Scaffold Modification | Property Influenced | Desired Outcome |
| Replacement of piperidine with trans-cyclobutanol | Passive Permeability | Increased oral bioavailability |
| Addition of trifluoromethyl group to pyridine ring | Enzyme Inhibition | Enhanced potency |
| Variation of substituents on the cyclobutane ring | Binding Affinity | Improved selectivity |
The strategic combination of the cyclobutane and pyridine rings in this compound provides a versatile platform for the generation of diverse chemical libraries. By modifying the substitution pattern on either the cyclobutane or the pyridine ring, chemists can systematically explore the chemical space around this scaffold to identify compounds with desired biological activities and to develop a deeper understanding of the underlying structure-reactivity relationships.
Future Research Directions and Unexplored Avenues for 1 Pyridin 2 Yl Cyclobutan 1 Ol Chemistry
Expansion of Substrate Scope and Reaction Diversity
A primary avenue for future research lies in expanding the range of reactions and partnering substrates for 1-(pyridin-2-yl)cyclobutan-1-ol and its derivatives. The inherent ring strain of the cyclobutanol (B46151) group makes it an excellent precursor for ring-opening reactions, a strategy that has been successfully applied to other cyclobutanols to generate distally substituted ketones and other valuable structures. researchgate.net Future work should systematically explore these transformations.
Key Research Objectives:
Diversification of Ring-Opening Reactions: While transition-metal-catalyzed β-carbon elimination and radical-mediated ring-opening are known mechanisms for cyclobutanol C-C cleavage, the specific application to this compound is a fertile area for investigation. researchgate.net Research should focus on using various transition metal catalysts (e.g., Rh, Ni, Pd) to control the regioselectivity of the ring-opening, guided by the coordinating pyridine (B92270) group.
Multicomponent Reactions (MCRs): MCRs are highly efficient, atom-economical processes for building molecular complexity. researchgate.net Designing novel MCRs that incorporate this compound as a key building block could lead to the rapid synthesis of diverse compound libraries, particularly for drug discovery. researchgate.net An example could be a cascade reaction involving the cyclobutanol, an amine, and a third component, leveraging the reactivity of the alcohol and the ring.
[2+2] Cycloaddition Strategies: The synthesis of the cyclobutane (B1203170) core itself can be diversified. Exploring visible-light-induced [2+2] cycloadditions between a corresponding vinyl pyridine and various olefins could provide access to a wider range of substituted precursors. researchgate.net
Derivatization of the Pyridine Ring: The pyridine moiety can be functionalized through oxidation to the corresponding N-oxide or via substitution reactions, altering the electronic properties and coordinating ability of the molecule. Investigating how these modifications influence the reactivity of the cyclobutanol group is a critical next step.
Table 1: Potential Substrates and Reaction Types for Future Exploration
| Reaction Type | Potential Substrates for this compound | Desired Product Class |
|---|---|---|
| Catalytic Ring-Opening | Aryl boronic acids, terminal alkynes, organozinc reagents | Substituted pyridinyl ketones |
| Multicomponent Reactions | Isocyanides, primary/secondary amines, carboxylic acids | Complex heterocyclic scaffolds |
| Cascade Reactions | Indoles, pyrazoles, and other N-heterocycles with alkynyl groups | Spirocyclic compounds researchgate.net |
| Substitution | Alkyl halides, acyl chlorides (on the pyridine ring) | Functionalized pyridinyl cyclobutanols |
Development of Sustainable and Eco-Friendly Synthetic Routes
Modern chemical synthesis increasingly emphasizes the principles of green chemistry to minimize environmental impact. chemistryjournals.net Future research on this compound must prioritize the development of sustainable and eco-friendly synthetic protocols.
Key Research Objectives:
Use of Greener Solvents: The majority of traditional organic reactions rely on volatile and often toxic solvents. A key goal should be to adapt the synthesis of this compound and its subsequent reactions to greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net
Development of "Ecocatalysts": Drawing inspiration from recent work on other cyclic molecules, research could explore the use of catalysts derived from renewable, biological sources. mdpi.com For instance, catalysts prepared from metal-accumulating plants could offer a novel, sustainable approach to catalyzing key transformations. mdpi.com
Table 2: Comparison of Conventional vs. Potential Green Synthetic Routes
| Synthesis Aspect | Conventional Method | Proposed Green Alternative |
|---|---|---|
| Solvent | Toluene, Dichloromethane, THF | Water, Ethanol, Ionic Liquids chemistryjournals.net |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Sonication mdpi.comresearchgate.net |
| Catalyst | Homogeneous precious metal catalysts | Heterogeneous catalysts, "Ecocatalysts" mdpi.com |
| Waste | Stoichiometric reagents, solvent waste | Higher atom economy, recyclable catalysts chemistryjournals.net |
Integration with Flow Chemistry and High-Throughput Experimentation
To accelerate the discovery and optimization of new reactions involving this compound, modern automation technologies are essential. Flow chemistry and high-throughput experimentation (HTE) offer powerful platforms for rapid and efficient process development.
Key Research Objectives:
Flow Synthesis: Converting key synthetic and derivatization steps from batch to continuous flow processes can offer superior control over reaction parameters (temperature, pressure, reaction time), improved safety, and easier scalability. chemistryjournals.net The synthesis of this compound via a Grignard reaction, for example, could be made safer and more efficient in a flow reactor.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel. nih.gov This approach should be applied to optimize catalytic ring-opening reactions, multicomponent reactions, and other transformations of this compound. HTE can efficiently map out the optimal catalyst, solvent, temperature, and substrate ratios, a task that would be prohibitively time-consuming using traditional one-factor-at-a-time methods. nih.gov
Table 3: Parameters for HTE Screening of a Catalytic Ring-Opening Reaction
| Parameter | Variables to Screen |
|---|---|
| Catalyst | Different metals (Pd, Ni, Rh, Cu), ligands, and catalyst precursors |
| Solvent | A diverse library of polar, nonpolar, and green solvents |
| Base/Additive | Organic and inorganic bases, Lewis acids |
| Temperature | Range from room temperature to elevated temperatures (e.g., 25-150 °C) |
| Substrate Ratio | Varying the stoichiometry of the cyclobutanol and the coupling partner |
Exploration of Bio-inspired Transformations
Nature's catalysts—enzymes—offer unparalleled selectivity and efficiency under mild, aqueous conditions. Harnessing these biocatalysts for the synthesis and transformation of this compound is a significant and largely unexplored research frontier.
Key Research Objectives:
Enzymatic Kinetic Resolution: The hydroxyl group of this compound makes it a prime candidate for enzymatic kinetic resolution. Using lipases or esterases with an acyl donor could allow for the separation of the two enantiomers of this chiral alcohol, providing access to enantiomerically pure building blocks.
Biocatalytic Oxidation/Reduction: Oxidoreductases could be employed for the stereoselective reduction of a precursor ketone (2-pyridoylcyclobutane) to a single enantiomer of this compound. Conversely, alcohol dehydrogenases could be used to oxidize the alcohol with high selectivity.
Engineered Metabolic Pathways: Looking further ahead, synthetic biology approaches could be used to engineer microorganisms (like E. coli or yeast) to produce this compound or its precursors from simple feedstocks, mimicking the way artemisinin (B1665778) is produced via fermentation. chemistryjournals.net
Advanced Characterization Techniques for Dynamic Processes
A deeper, mechanistic understanding of the reactions involving this compound is crucial for rational reaction design and optimization. This requires the use of advanced characterization techniques capable of probing reaction mechanisms and identifying transient intermediates in real-time.
Key Research Objectives:
In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates as a reaction progresses. This data is invaluable for elucidating reaction kinetics and mechanisms.
Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and rationalize observed selectivity. These computational insights can guide experimental work and predict the outcomes of new reaction designs.
Advanced Mass Spectrometry: The use of High-Resolution Mass Spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can help identify and characterize fleeting intermediates in complex reaction mixtures, as demonstrated in the study of other serendipitous one-pot syntheses. rsc.org
Table 4: Advanced Characterization Techniques and Their Applications
| Technique | Application | Information Gained |
|---|---|---|
| In-situ FTIR/Raman | Real-time monitoring of catalytic reactions | Reaction kinetics, detection of intermediates, catalyst state |
| Density Functional Theory (DFT) | Modeling of reaction pathways | Transition state structures, activation energies, mechanistic insights |
| Cryogenic NMR Spectroscopy | Trapping and characterizing unstable intermediates | Structural elucidation of short-lived species researchgate.net |
| ESI-HRMS | Analysis of complex reaction mixtures | Identification of unexpected products and intermediates rsc.org |
Q & A
Q. What are the recommended synthetic routes for 1-(pyridin-2-yl)cyclobutan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of this compound can be adapted from analogous cyclobutanol derivatives. For example, the GP3 method involves reacting halogenated precursors (e.g., 1,1,2-tribromocyclopropane derivatives) with carbonyl compounds like cyclobutanone under controlled conditions . Substituting the halogenated precursor with a pyridin-2-yl-containing starting material may yield the target compound. Key parameters include:
- Solvent : Use polar aprotic solvents (e.g., THF or acetonitrile) to stabilize intermediates.
- Catalyst : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions involving pyridine rings .
- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.
Yields for similar cyclobutanol derivatives range from 43% to 88% depending on substituents .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the cyclobutane ring protons (δ 1.5–3.0 ppm, multiplet) and pyridine protons (δ 7.0–8.5 ppm, aromatic splitting). The hydroxyl proton may appear as a broad singlet (δ 1.5–3.0 ppm) .
- ¹³C NMR : Cyclobutane carbons resonate at δ 20–35 ppm, while pyridine carbons appear at δ 120–150 ppm .
- IR Spectroscopy : Look for O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1050–1250 cm⁻¹) .
- HRMS : Confirm molecular formula (C₉H₁₁NO) with exact mass ≈ 149.0841 g/mol .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity or stability of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Conformational Stability : Compare energy minima of cyclobutane ring puckering and pyridine ring orientation.
- Solvent Effects : Use implicit solvent models (e.g., PCM or SMD) to calculate solvation free energies. Polar solvents (e.g., water) may stabilize the hydroxyl group via hydrogen bonding .
- Reactivity : Predict sites for electrophilic/nucleophilic attack using Fukui indices. The pyridine nitrogen and hydroxyl oxygen are likely reactive centers .
Validate predictions with experimental data (e.g., reaction kinetics or crystallography) .
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing chlorine in 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol with pyridinyl alters electron density and hydrogen-bonding capacity, impacting target binding .
- Dose-Response Studies : Test compound efficacy across a concentration gradient to identify non-linear effects.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm if observed activity is mechanism-specific.
Discrepancies may arise from differences in cell permeability or metabolic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for cyclobutanol derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in situ techniques (e.g., FTIR or HPLC) to track intermediate formation and side reactions.
- Byproduct Identification : Characterize impurities via LC-MS or NMR. For example, over-oxidation to ketones or ring-opening products may reduce yields .
- Reproducibility Checks : Standardize solvent purity, catalyst loading, and inert atmosphere conditions. Yields for 1-(2-methylcycloprop-1-en-1-yl)cyclobutan-1-ol vary from 43% to 88% due to sensitivity to moisture .
Experimental Design Considerations
Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from a solvent mixture (e.g., ethanol/water) to obtain single crystals.
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement : Use SHELXL for small-molecule refinement. Key parameters include thermal displacement factors and hydrogen-bonding networks .
Compare with analogous structures (e.g., 3-(2-fluorophenyl)cyclobutan-1-ol) to validate bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
